(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid is a chemical compound with the molecular formula C5H7N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid typically involves the reaction of appropriate pyrimidine derivatives with methanesulfonic acid. One common method involves the use of 2,4-diamino-6-oxo-1,6-dihydropyrimidine as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in pyrimidine metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes such as dihydrofolate reductase and thymidylate synthase .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid.
6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives: These compounds have similar structural features and are used in antimicrobial research.
Uniqueness
This compound is unique due to its methanesulfonic acid moiety, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62374-22-5 |
---|---|
Molecular Formula |
C5H7N3O4S |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
(6-amino-2-oxo-1H-pyrimidin-5-yl)methanesulfonic acid |
InChI |
InChI=1S/C5H7N3O4S/c6-4-3(2-13(10,11)12)1-7-5(9)8-4/h1H,2H2,(H,10,11,12)(H3,6,7,8,9) |
InChI Key |
OLUYWMVGRHDJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1CS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.